methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate is a chemical compound with the molecular formula C14H17ClN2O3 and a molecular weight of 296.75 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a pivalamido group, as well as an acrylate ester moiety. It is used primarily in research settings and is known for its unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-chloro-5-pivalamidopyridine.
Reaction with Acrylate: The 6-chloro-5-pivalamidopyridine is then reacted with methyl acrylate under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Chemical Reactions Analysis
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic research.
Comparison with Similar Compounds
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(5-methyl-2-furyl)acrylate: This compound has a similar acrylate ester moiety but differs in the substituents on the aromatic ring.
Ethyl 2-cyano-3-((2-methyl-1,3-benzothiazol-6-yl)amino)acrylate: This compound contains a benzothiazole ring instead of a pyridine ring.
Ethyl 2-cyano-3-((2-methyl-1,3-benzoxazol-5-yl)amino)acrylate: This compound features a benzoxazole ring, providing different chemical properties and reactivity.
Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate stands out due to its unique combination of a chloro-substituted pyridine ring and a pivalamido group, which imparts distinct chemical and biological properties.
Biological Activity
Methyl (2E)-3-[6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C13H16ClN2O2
- Molecular Weight : 270.73 g/mol
- CAS Number : 1142192-21-9
Its structural formula can be represented as follows:
where R denotes the 2,2-dimethylpropanamido group.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be effective in treating infections caused by resistant strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antibiotic agent, particularly in the context of increasing antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies on various cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation.
A study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The presence of the pyridine ring is thought to interact with key enzymes involved in cellular metabolism.
- Cell Cycle Arrest : Studies suggest that it may cause G1 phase arrest in cancer cells, preventing further proliferation.
- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
- Antimicrobial Study : A recent publication evaluated the antimicrobial efficacy against clinical isolates of resistant pathogens. The findings confirmed its potential as a lead compound for developing new antibiotics .
- Cancer Research : In vitro assays demonstrated its effectiveness against various cancer types, including lung and colon cancers. The compound was shown to enhance the effects of existing chemotherapeutic agents .
- Toxicological Assessment : Toxicity studies indicated a favorable safety profile at therapeutic doses, suggesting its viability for further clinical development .
Properties
IUPAC Name |
methyl 3-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)13(19)17-10-7-5-9(16-12(10)15)6-8-11(18)20-4/h5-8H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQVTYEWVSSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=CC(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.